molecular formula C9H14O2 B2564028 Ethyl 4,4-dimethylpent-2-ynoate CAS No. 35066-45-6

Ethyl 4,4-dimethylpent-2-ynoate

Cat. No. B2564028
CAS RN: 35066-45-6
M. Wt: 154.209
InChI Key: CZYRGTVHKKGDCK-UHFFFAOYSA-N
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Description

Ethyl 4,4-dimethylpent-2-ynoate is a chemical compound with the CAS Number: 35066-45-6 . It has a molecular weight of 154.21 and its IUPAC name is ethyl 4,4-dimethyl-2-pentynoate . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for Ethyl 4,4-dimethylpent-2-ynoate is 1S/C9H14O2/c1-5-11-8(10)6-7-9(2,3)4/h5H2,1-4H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 4,4-dimethylpent-2-ynoate is a liquid at room temperature .

Scientific Research Applications

1. Synthetic Chemistry Applications

Ethyl 4,4-dimethylpent-2-ynoate plays a significant role in synthetic chemistry. For instance, Zhao et al. (2020) describe its use in a catalyst-free domino reaction to synthesize furan derivatives, showcasing its potential in creating complex organic compounds (Zhao et al., 2020). Similarly, Ezquerra et al. (1999) utilized ethyl 4,4-dimethylpyroglutamate, a related compound, as a chiral auxiliary in Michael addition reactions, highlighting its role in asymmetric synthesis (Ezquerra et al., 1999).

2. Material Science and Catalysis

In material science and catalysis, the compound finds application in the development of novel materials and catalysts. For example, Rodrigo and Guan (2017) investigated its use in nickel-catalyzed reductive coupling processes, which are crucial for developing new catalytic methods (Rodrigo & Guan, 2017).

3. Organic Synthesis and Mechanistic Studies

This compound is extensively used in organic synthesis and mechanistic studies. Bourhis and Vercauteren (1994) explored its reactivity in a [3+2] cycloaddition reaction, providing insights into reaction mechanisms and pathways (Bourhis & Vercauteren, 1994). Similarly, Koldobskii et al. (2008) studied its unusual [2+2]-cycloaddition reactions, expanding the understanding of its reactivity in organic synthesis (Koldobskii et al., 2008).

Safety and Hazards

Ethyl 4,4-dimethylpent-2-ynoate has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H227, H315, H319, and H335 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name

ethyl 4,4-dimethylpent-2-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-5-11-8(10)6-7-9(2,3)4/h5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYRGTVHKKGDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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